![molecular formula C13H13N3O3S B2534618 6-((2-甲氧基苯基)磺酰基)-6,7-二氢-5H-吡咯并[3,4-d]嘧啶 CAS No. 1448121-86-5](/img/structure/B2534618.png)

6-((2-甲氧基苯基)磺酰基)-6,7-二氢-5H-吡咯并[3,4-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

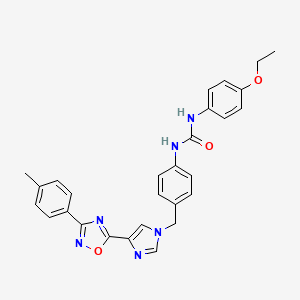

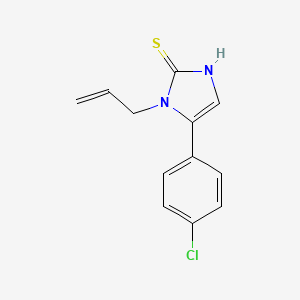

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

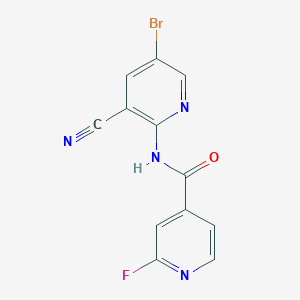

Numerous methods for the synthesis of pyrimidines are described . For example, pyrazolo[3,4-d]pyrimidine and urea hybrids have been synthesized and evaluated for their anticancer activity .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds. The structure–activity relationship (SAR) of pyrimidine derivatives for anticancer activity has been discussed . Electron withdrawing groups on aryl moiety attached to both substituted and fused pyrimidine influenced positively, and enhanced potency of novel small molecules as anticancer agents .Chemical Reactions Analysis

Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .科学研究应用

合成方法和化学转化

吡咯并[2,3-d]嘧啶的修饰: 一种用于合成 6-芳基吡咯并[2,3-d]嘧啶衍生物的方法涉及铱催化的 C-H 硼化,然后是铃木交叉偶联反应。该方法对于生产具有生物学意义的分子至关重要,包括脱氮嘌呤碱基,这些碱基在核酸研究和潜在药物开发中具有重要意义 (Klečka, Slavětínská, & Hocek, 2015).

呋喃并[3,2-d]嘧啶和噻吩并[3,2-d]嘧啶的合成: 对 5-炔氧基、5-炔硫基和 5-炔基亚磺酰基嘧啶的研究表明它们可用作 7-取代呋喃并[3,2-d]-和噻吩并[3,2-d]嘧啶的前体,这表明它们在创建具有潜在药物应用的新型杂环化合物方面具有重要意义 (Spada, Klein, & Otter, 2009).

生物活性

抗叶酸抑制剂: 已合成出新型吡咯并[2,3-d]嘧啶抗叶酸剂,显示出有效的抗肿瘤活性。这些化合物以 6-5 稠环系统和吡咯并[2,3-d]嘧啶环为特征,对各种癌细胞系表现出显着的生长抑制作用,突出了它们在癌症治疗中作为治疗剂的潜力 (Miwa, Hitaka, Akimoto, & Nomura, 1991).

抗菌评估: 一项合成新型吡唑并嘧啶并结合单苯磺酰基和二苯磺酰基的研究表明,几种衍生物表现出的抗菌活性超过了参考药物。这项研究强调了吡咯并[3,4-d]嘧啶衍生物在开发新型抗菌剂方面的潜力 (Alsaedi, Farghaly, & Shaaban, 2019).

结构和机理研究

异构溶剂化物中的氢键结构: 对嘧啶衍生物的异构溶剂化物中结构差异和氢键构型的研究提供了分子构象对溶剂化物结构影响的见解。此类研究对于理解嘧啶类化合物的晶体堆积和分子相互作用至关重要 (Rodríguez et al., 2009).

涉及乙胺嘧啶的晶体结构: 已探索了乙胺嘧啶相关化合物的晶体结构,揭示了特定的氢键基序和相互作用。这些发现对于药物设计很重要,尤其是在开发与生物靶标具有增强结合力和特异性的化合物方面 (Balasubramani, Muthiah, & Lynch, 2007).

作用机制

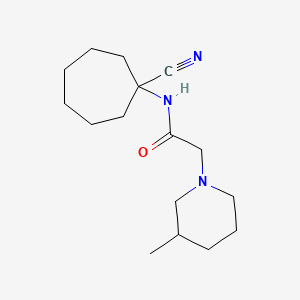

The key mechanism of action of many pyrimidines involves the suppression of certain enzymes or receptors, leading to various therapeutic effects . For example, some pyrimidines act as inhibitors of enzymes like cyclooxygenase (COX), which are involved in inflammatory responses .

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can greatly affect a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

未来方向

Research in the field of pyrimidines is ongoing, with numerous possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . This suggests that there is potential for future research and development in this area.

属性

IUPAC Name |

6-(2-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3S/c1-19-12-4-2-3-5-13(12)20(17,18)16-7-10-6-14-9-15-11(10)8-16/h2-6,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXNMTFPLUHRGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CC3=CN=CN=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3,4-dimethylphenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2534537.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2534540.png)

![3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2534545.png)

![N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide](/img/structure/B2534548.png)

![Tert-butyl 4-[[(6-chloropyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2534555.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxyethyl)piperidin-4-yl]methyl}(methyl)amino)propanamide](/img/structure/B2534557.png)

![2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2534558.png)